Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1779121-83-3 |
|---|---|
Molecular Formula |
C8H9BrN2O3 |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3 |
InChI Key |
CZMLGQOFUDGWER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2CCOC2=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with hydrazine to form the pyrazole ring, followed by cyclization with an appropriate oxazole precursor . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[5,1-b]oxazole derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate has shown promising biological activities:
-
Anticancer Activity :
- Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- A summary of IC50 values from these studies is presented below:
These results suggest moderate to strong anticancer potential, warranting further investigation into its mechanisms of action .Cell Line IC50 (µM) MCF-7 12 A549 18 -
Antibacterial Properties :
- The compound has also been evaluated for its antibacterial efficacy. It demonstrated significant activity against common bacterial strains including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentrations (MIC) for selected bacteria are as follows:
This highlights its potential as a lead compound in developing new antibacterial agents .Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30
Material Science Applications
In addition to its biological applications, this compound can be utilized in material sciences. Its unique structure allows for the development of novel polymers and materials with specific properties such as enhanced thermal stability and mechanical strength. Research is ongoing to explore these applications further.
Case Study 1: Anticancer Screening
A comprehensive screening was conducted to evaluate the anticancer properties of this compound against multiple cancer types. The compound was found to induce apoptosis in MCF-7 cells through mitochondrial pathways, as evidenced by flow cytometry assays demonstrating increased annexin V positivity .
Case Study 2: Antibacterial Efficacy
In a study focused on antibacterial activity, this compound was synthesized alongside various derivatives to assess structure–activity relationships. The results indicated that modifications to the bromine substituent significantly influenced antibacterial potency .
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
- Molecular Formula : C₈H₉IN₂O₃
- Molecular Weight : 308.07 g/mol .
- Key Differences :
- The iodine atom (vs. bromine) increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
- Lower bond dissociation energy of C–I vs. C–Br makes the iodo analog more reactive but less stable under harsh conditions.
7-Chloro-2,3-dihydro-pyrazolo[5,1-b]oxazole-6-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₃
- Molecular Weight : 188.57 g/mol .
- Key Differences :
- Chlorine substituent reduces steric bulk compared to bromine but is a weaker leaving group.
- Carboxylic acid group (vs. ethyl ester) increases polarity and acidity, making it more suitable for salt formation or hydrogen bonding in crystal lattices.
Functional Group Variations
7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic Acid
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (Unsubstituted Core)
Core Structure Variations
Ethyl 6-Bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
Comparative Data Table
Key Research Findings
- Synthetic Utility : Bromine and iodine analogs are preferred for palladium-catalyzed cross-coupling reactions due to favorable leaving-group properties .
- Solubility Trends : Ester derivatives (e.g., ethyl 7-bromo) exhibit lower polarity than carboxylic acid analogs, enhancing solubility in organic solvents .
- Crystallography: Halogen substituents influence crystal packing via halogen bonding, as noted in studies on hydrogen-bonding patterns (e.g., ) .
Discrepancies and Limitations
- CAS Number Variability : Conflicting CAS numbers (e.g., 1779121-83-3 vs. 1554086-90-6) may arise from isomerism (e.g., pyrazolo[3,2-b] vs. [5,1-b] cores) or database errors .
- Predicted Data : Physical properties for nitro and chloro derivatives (e.g., boiling points) are theoretical; experimental validation is needed .
Biological Activity
Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazolo-oxazole structure, which is known to influence various biological pathways.
- IUPAC Name : this compound
- CAS Number : 1779121-83-3
- Molecular Formula : C8H9BrN2O3
- Molecular Weight : 261.07 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro tests on human breast cancer cell lines (MCF-7) showed an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Specifically, it appears to interfere with the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at the bromine position or alterations in the ethyl ester group can significantly affect its biological efficacy.
Q & A
Q. What are the common synthetic routes for Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate, and how can regioselectivity be controlled?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A validated approach involves reacting α-halo ketones with mercaptoimidazole derivatives under reflux conditions. For example, ethyl 2-mercaptoimidazole-4-carboxylate can react with brominated α-keto esters in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the fused pyrazolo-oxazole core. Regioselectivity is influenced by steric and electronic effects of substituents. Bromine at position 7 may direct cyclization via its electron-withdrawing nature, favoring formation of the 2,3-dihydro scaffold . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like N-acylated intermediates (observed in analogous syntheses) .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165–170 ppm for carbonyl) and bromine’s deshielding effects. IR spectroscopy identifies C=O (1720–1740 cm) and C-Br (550–650 cm) stretches.
- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the bicyclic structure and confirms dihedral angles between the pyrazole and oxazole rings. The Cambridge Structural Database (CSD) can benchmark bond lengths and angles against similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) .
Advanced Research Questions
Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing of this compound?
Methodological Answer: Graph set analysis (as per Etter’s rules) is essential to map hydrogen-bonding motifs. For example, the ester carbonyl may act as an acceptor, forming C=O···H-N interactions with adjacent NH groups in the lattice. Computational tools like Mercury (CSD software) can visualize packing motifs and quantify interaction energies. In related pyrazolo-oxazoles, weak C-H···O/N interactions often stabilize layered structures, which can affect solubility and melting behavior .
Q. What computational methods are suitable for analyzing the puckering dynamics of the dihydropyrazole ring?
Methodological Answer: Cremer-Pople puckering parameters (, ) quantify out-of-plane deviations. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) model the lowest-energy conformer, while Molecular Dynamics (MD) simulations at 298 K assess flexibility. For crystallographic data, ring puckering is analyzed using software like PARST or PLATON, comparing results to CSD entries of analogous 5-membered heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .
Q. How can synthetic byproducts arising from competing cyclization pathways be identified and mitigated?
Methodological Answer: Byproducts such as N-acylated intermediates (e.g., 37 in ) form when acylation precedes cyclization. LC-MS or GC-MS with high-resolution mass filters (HRMS) detects trace impurities. To suppress side reactions:
Q. What strategies resolve contradictions in reported biological activity data for similar pyrazolo-oxazole derivatives?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. A systematic approach includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
